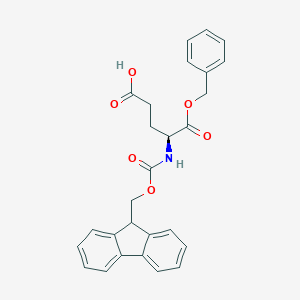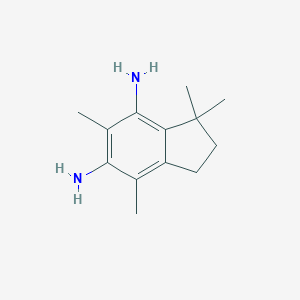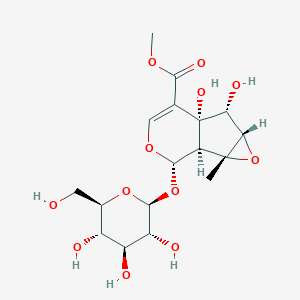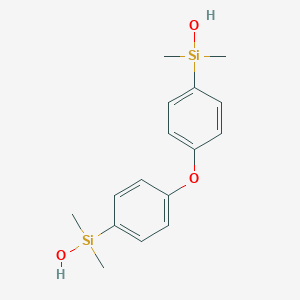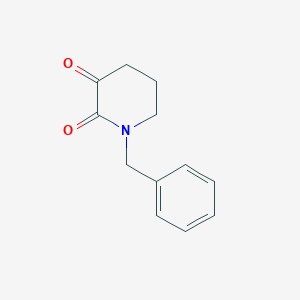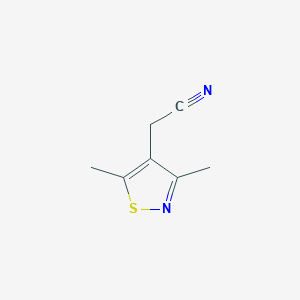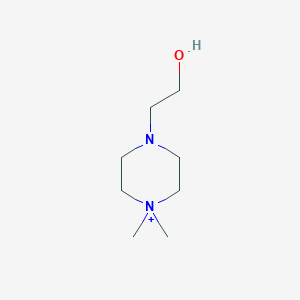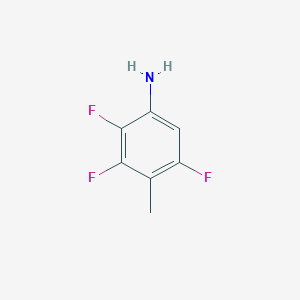
2,3,5-Trifluoro-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trifluoro-4-methylaniline (TFMA) is a chemical compound that belongs to the class of aromatic amines. It is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2,3,5-Trifluoro-4-methylaniline is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are inflammatory mediators. 2,3,5-Trifluoro-4-methylaniline has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2,3,5-Trifluoro-4-methylaniline has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 2,3,5-Trifluoro-4-methylaniline has also been found to have an inhibitory effect on the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5-Trifluoro-4-methylaniline is a useful compound for laboratory experiments due to its unique properties and applications. It is relatively easy to synthesize and has been extensively studied in scientific research. However, it is important to note that 2,3,5-Trifluoro-4-methylaniline can be toxic if not handled properly, and caution should be exercised when working with this compound.
Orientations Futures
There are many potential future directions for research involving 2,3,5-Trifluoro-4-methylaniline. One area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of 2,3,5-Trifluoro-4-methylaniline. Another area of interest is the study of 2,3,5-Trifluoro-4-methylaniline's potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 2,3,5-Trifluoro-4-methylaniline and its effects on various physiological and biochemical processes.
Méthodes De Synthèse
2,3,5-Trifluoro-4-methylaniline can be synthesized using various methods, including the nitration of 2,3,5-trifluoroanisole followed by reduction with tin and hydrochloric acid. Another method involves the reaction of 4-methylaniline with trifluoroacetic anhydride in the presence of a catalyst such as trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
2,3,5-Trifluoro-4-methylaniline has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties. 2,3,5-Trifluoro-4-methylaniline has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
119915-59-2 |
|---|---|
Nom du produit |
2,3,5-Trifluoro-4-methylaniline |
Formule moléculaire |
C7H6F3N |
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
2,3,5-trifluoro-4-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,11H2,1H3 |
Clé InChI |
VNJAHBKLFOVDND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1F)F)N)F |
SMILES canonique |
CC1=C(C=C(C(=C1F)F)N)F |
Synonymes |
Benzenamine, 2,3,5-trifluoro-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



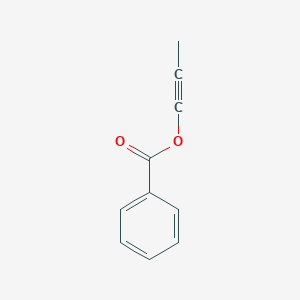
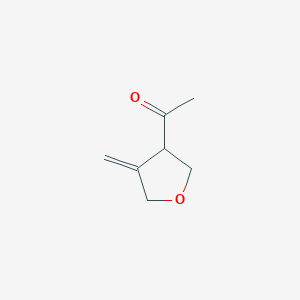
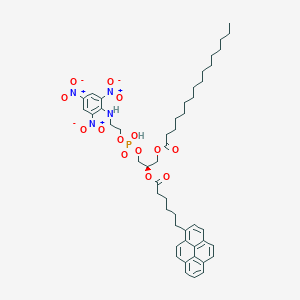
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
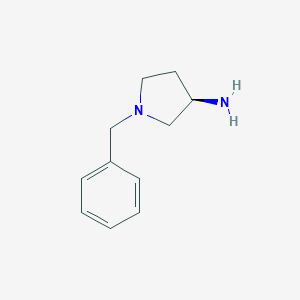
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
